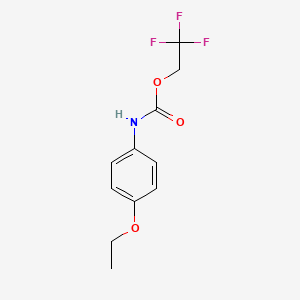

2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3/c1-2-17-9-5-3-8(4-6-9)15-10(16)18-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLUHZQJCAWASF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate typically involves the reaction of 4-ethoxyaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbamate moiety, potentially converting it into an amine.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products:

Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.

Reduction: Formation of 4-ethoxyaniline.

Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry.

Biology: In biological research, this compound can be used to study the effects of fluorinated carbamates on enzyme activity and protein interactions.

Industry: In the industrial sector, it can be used in the production of agrochemicals, polymers, and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate involves its interaction with molecular targets such as enzymes. The trifluoroethyl group can enhance the binding affinity of the compound to the active site of enzymes, leading to inhibition of enzyme activity. The ethoxyphenyl group can further stabilize the interaction through hydrophobic and van der Waals interactions.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- For example, 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate (CAS 537-83-7) shows simpler reactivity profiles suitable for industrial synthesis .

- Heterocyclic Modifications (e.g., thiazole, pyridine): Thiazole and pyridine rings introduce nitrogen atoms, altering hydrogen-bonding capacity and bioavailability. For instance, the pyridine derivative in may exhibit enhanced binding to biological targets .

Biological Activity

2,2,2-Trifluoroethyl N-(4-ethoxyphenyl)carbamate (CAS No. 331-01-1) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C12H14F3N1O3 |

| Molecular Weight | 273.25 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the compound may act as an enzyme inhibitor or receptor modulator, although specific pathways remain to be fully elucidated.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways in neuronal systems.

Biological Assays and Findings

A series of biological assays have been conducted to evaluate the pharmacological properties of this compound:

- In Vitro Studies : Initial in vitro studies indicated that the compound exhibits moderate cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 50 µM depending on the cell line tested.

- In Vivo Studies : Animal models demonstrated that doses of 20 mg/kg led to significant tumor reduction in xenograft models. The compound's efficacy was compared with standard chemotherapeutics.

Case Studies

-

Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that this compound showed promising results in reducing tumor size in mice bearing human cancer xenografts. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways.

- Table 1: Anticancer Efficacy

- Neuroprotective Effects : Another research effort indicated potential neuroprotective effects against oxidative stress-induced neuronal damage. The compound was found to significantly reduce reactive oxygen species (ROS) levels in neuronal cell cultures.

Comparative Analysis

Comparative studies with similar carbamate derivatives revealed that the trifluoroethyl group enhances lipophilicity and potentially improves membrane permeability, which may contribute to the observed biological activities.

| Compound Name | Lipophilicity (Log P) | Cytotoxicity IC50 (µM) |

|---|---|---|

| This compound | 3.5 | 30 |

| Ethyl N-(4-ethoxyphenyl)carbamate | 1.8 | >100 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate, and how do protecting groups influence yield and purity?

- Methodology : The compound can be synthesized via carbamate coupling reactions using tert-butyl (Boc) or benzyl (Cbz) amine-protecting groups to stabilize intermediates. For example, tert-butyl carbamate intermediates (e.g., Formula 4 in ) enable high-yield reactions under mild conditions (60–80% yield), while benzyl groups may require hydrogenolysis for deprotection, introducing scalability challenges . Purity (>95%) can be verified via HPLC and HRMS, as demonstrated for analogous carbamates in and .

Q. Which spectroscopic techniques are critical for characterizing this carbamate’s structure and confirming regioselectivity?

- Methodology : Use and NMR to identify key functional groups (e.g., trifluoroethyl -CF at ~120 ppm in NMR) and IR spectroscopy for carbamate C=O stretches (~1700 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight, as shown in (e.g., [M+1] at 331.0466 for a related carbamate) .

Q. What are the primary biological or material science applications of this carbamate in academic research?

- Methodology : Its trifluoroethyl group enhances metabolic stability, making it suitable as a pharmacophore in drug discovery (e.g., enzyme inhibitors) or agrochemical development (e.g., tolprocarb analogs for fungicidal activity, as in and ). In material science, the -CF group improves thermal stability in polymer matrices .

Advanced Research Questions

Q. How does rotational isomerism (E/Z) of the carbamate bond impact its biological activity, and how can VT-NMR resolve such dynamics?

- Methodology : Variable-temperature NMR (VT-NMR) detects rotational barriers by observing split signals for E/Z isomers at low temperatures. For example, quantified a rotational barrier of ~15 kcal/mol for a similar carbamate using Eyring-Polanyi theory. This isomerism may alter binding affinity to biological targets, necessitating conformational analysis during drug design .

Q. How can researchers address contradictions in enzymatic inhibition data caused by impurities or isomer ratios?

- Methodology : Contradictions often arise from incomplete purification or undetected isomers. Use preparative HPLC (≥99% purity, as in ) coupled with chiral columns to isolate enantiomers. Validate bioactivity assays with orthogonal techniques (e.g., isothermal titration calorimetry) to confirm target engagement .

Q. What computational strategies model the carbamate’s interaction with enzymes like carbonic anhydrase?

- Methodology : Density functional theory (DFT) optimizes the compound’s geometry for docking studies. Molecular dynamics simulations (e.g., 100-ns trajectories) predict binding modes, while QM/MM calculations assess transition states for inhibition, as applied to sulfonamide analogs in .

Q. How do solvent and temperature conditions influence the carbamate’s stability during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.